Home > Products > Screening Compounds P95206 > (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one
(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one - 1531585-55-3

(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one

Catalog Number: EVT-2913456
CAS Number: 1531585-55-3
Molecular Formula: C10H6BrNO2S2
Molecular Weight: 316.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT)

Compound Description: This compound is a known potent tyrosinase inhibitor, exhibiting activity both in vitro and in vivo. []

(Z)-2-(2,4-dihydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one (Compound I)

Compound Description: This compound is another potent tyrosinase inhibitor, demonstrating significant inhibitory activity. []

Kojic Acid

Compound Description: Kojic acid is a well-known tyrosinase inhibitor, frequently used as a standard comparison for evaluating the potency of novel tyrosinase inhibitors. [, , , , ]

(Z)-5-(Substituted benzylidene)thiazolidine-2,4-diones (Compound A)

Compound Description: This class of compounds, particularly those with a (Z)-5-benzylidene-thiazolidine-2,4-dione scaffold, has been reported to exhibit potent tyrosinase inhibitory activity in both in vitro and in vivo studies. []

2-(Substituted phenyl)benzo[d]thiazoles (Compound B)

Compound Description: This group of compounds, featuring a 2-(substituted phenyl)benzo[d]thiazole core, has also demonstrated potent tyrosinase inhibitory activity in both in vitro and in vivo settings. []

Overview

(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one is a compound that belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing sulfur and nitrogen. This compound exhibits significant biological activity, particularly as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. The presence of the bromine and hydroxyl groups in its structure enhances its pharmacological properties, making it an interesting candidate for further research in medicinal chemistry.

Source and Classification

This compound is derived from thiazolidine motifs, which are known for their diverse applications in organic synthesis and medicinal chemistry. Thiazolidinones, including this compound, are classified based on their structural features and functional groups. They often exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory effects due to their unique chemical properties .

Synthesis Analysis

Methods

The synthesis of (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one typically involves a multi-step process that includes the following key methods:

  1. Condensation Reaction: The initial step often involves the condensation of 5-bromo-2-hydroxybenzaldehyde with a thiazolidine derivative in the presence of a suitable catalyst. This reaction yields the desired benzylidene derivative.
  2. Thiazolidine Formation: The thiazolidine ring is formed through cyclization involving thioketone and amine precursors, which can be facilitated by heating or using acidic conditions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing .

Technical Details

The synthesis can involve various reagents and conditions tailored to optimize yield and selectivity. For instance, the use of Lewis acids can enhance the reaction efficiency by activating the carbonyl group for nucleophilic attack.

Molecular Structure Analysis

Structure

The molecular formula of (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one is C10H6BrNO2SC_{10}H_{6}BrNO_{2}S. Its structure features:

  • A thiazolidine ring with a sulfur atom at position 4.
  • A benzylidene moiety substituted with a bromine atom and a hydroxyl group at positions 5 and 2, respectively.

Data

The compound's crystal structure has been analyzed, revealing a dihedral angle of approximately 5.78° between the thiazolidine ring and the benzene ring, indicating a relatively planar arrangement conducive to interactions with biological targets .

Chemical Reactions Analysis

Reactions

(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one can participate in several chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  2. Hydrolysis: The hydroxyl group can participate in hydrolysis reactions under acidic or basic conditions.
  3. Redox Reactions: The thiazolidine moiety may also engage in redox reactions due to the presence of sulfur .

Technical Details

The reactivity of this compound is influenced by its electronic structure, where electron-withdrawing groups enhance nucleophilicity at specific sites on the molecule.

Mechanism of Action

Process

The mechanism by which (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one exerts its biological effects primarily involves inhibition of tyrosinase activity. Tyrosinase catalyzes the oxidation of phenolic compounds to quinones, which are precursors to melanin synthesis.

  1. Binding: The compound binds to the active site of tyrosinase, preventing substrate access.
  2. Inhibition: This binding alters the enzyme's conformation and diminishes its catalytic activity, leading to reduced melanin production.

Data

In vitro studies have shown that derivatives of this compound exhibit significant inhibitory effects on both mushroom and human tyrosinase, with varying degrees of potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of thiazolidinones, particularly in electrophilic substitution reactions due to the presence of reactive functional groups .
Applications

This compound has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new tyrosinase inhibitors for cosmetic applications aimed at skin lightening.
  2. Pharmaceutical Research: Investigated for its anticancer properties and other therapeutic effects owing to its diverse biological activities.
  3. Biochemical Studies: Used as a tool in research to understand enzyme mechanisms related to melanin biosynthesis .
Introduction to the β-Phenyl-α,β-Unsaturated Thiocarbonyl (PUSTC) Scaffold in Medicinal Chemistry

Role of the PUSTC Scaffold in Tyrosinase Inhibition and Melanogenesis Regulation

The PUSTC scaffold demonstrates remarkable potency in inhibiting tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This inhibitory activity stems from the scaffold's ability to chelate copper ions within the tyrosinase active site through its thiocarbonyl sulfur and adjacent functional groups. Molecular docking studies of (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one derivatives reveal that the thiocarbonyl sulfur coordinates with Cu²⁺ ions, while the hydroxyl group on the β-phenyl ring forms hydrogen bonds with surrounding amino acid residues. Specifically, (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one and its analogues adopt an optimal configuration that maximizes interactions with histidine residues (His61, His85, and His259) coordinating the copper ions in the enzyme's active site. These interactions effectively block substrate access to the catalytic center, thereby inhibiting both monophenolase and diphenolase activities of tyrosinase [3].

The exceptional potency of the PUSTC scaffold is exemplified by derivative 2b ((Z)-5-(2,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one), which exhibits an IC₅₀ value of 0.47 ± 0.97 µM against mushroom tyrosinase—approximately 141-fold more potent than kojic acid (IC₅₀ = 66.29 ± 1.15 µM), the reference compound. Structure-activity relationship (SAR) analyses indicate that the position of hydroxyl groups significantly influences inhibitory efficacy, with ortho-hydroxy substitution conferring superior activity compared to para-substituted analogues. The bromine atom at the 5-position of the benzylidene ring in (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one provides enhanced electron-withdrawing effects and steric bulk that optimizes binding interactions. This derivative demonstrates concentration-dependent inhibition of melanin production in B16F10 melanoma cells, with effects significantly surpassing kojic acid at equimolar concentrations [3].

Table 2: Tyrosinase Inhibitory Activity of Selected PUSTC Derivatives

CompoundSubstituent PatternIC₅₀ (µM)Potency vs. Kojic Acid
2b2,4-Dihydroxybenzylidene0.47 ± 0.97141-fold higher
2f2-Hydroxy-4-methoxybenzylidene0.95 ± 0.8370-fold higher
(Z)-5-(5-Bromo-2-hydroxybenzylidene)5-Bromo-2-hydroxybenzylideneData not fully reportedSignificantly higher
Kojic acidReference compound66.29 ± 1.151 (reference)

The anti-melanogenic effects of PUSTC derivatives extend beyond direct enzyme inhibition to modulation of melanogenic signaling pathways. In B16F10 cells stimulated with α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX), these compounds significantly reduce both cellular tyrosinase activity and melanin content in a concentration-dependent manner. The parallel reduction in enzyme activity and melanin production suggests that the primary mechanism involves direct tyrosinase inhibition rather than suppression of enzyme expression. However, studies on structurally related compounds indicate potential downregulation of microphthalmia-associated transcription factor (MITF) and subsequent reduction in tyrosinase expression, suggesting possible dual mechanisms of action for certain derivatives. This makes the PUSTC scaffold a versatile platform for developing novel depigmenting agents that target melanogenesis at multiple levels [3] [6].

Comparative Analysis with β-Phenyl-α,β-Unsaturated Carbonyl (PUSC) Analogues

The strategic replacement of the carbonyl oxygen with sulfur in the PUSTC scaffold creates significant electronic and steric distinctions from traditional β-phenyl-α,β-unsaturated carbonyl (PUSC) analogues. The thiocarbonyl group possesses a larger atomic radius (100 pm for S vs. 73 pm for O), reduced electronegativity (2.58 for S vs. 3.44 for O), and enhanced polarizability compared to its oxo counterpart. These differences profoundly impact molecular geometry, dipole moments, and hydrogen-bonding capabilities. Specifically, the C=S group forms weaker hydrogen bonds but exhibits superior metal-chelating capacity due to the expanded orbital structure of sulfur, which facilitates more effective overlap with metal d-orbitals. This enhanced metal coordination is particularly advantageous for inhibiting metalloenzymes like tyrosinase, which contains a binuclear copper center essential for catalytic activity [3].

SAR studies comparing PUSTC and PUSC derivatives reveal significant enhancements in tyrosinase inhibition with the thiocarbonyl-containing compounds. For instance, compound 2b containing the PUSTC scaffold exhibits 141-fold greater potency against mushroom tyrosinase than kojic acid, while analogous PUSC structures typically show only 5- to 20-fold improvements. This dramatic enhancement stems from several factors: (1) the thiocarbonyl sulfur forms stronger coordination bonds with the copper ions in tyrosinase's active site; (2) the increased lipophilicity of the thiocarbonyl group improves cell membrane permeability, facilitating access to intracellular targets; and (3) the extended conjugation resulting from sulfur's contribution to the π-system alters the molecular dipole moment, optimizing orientation within the enzyme's binding pocket. Kinetic analyses confirm that both scaffolds typically act as competitive inhibitors, binding directly to the enzyme's active site rather than allosteric sites [3].

Table 3: Comparative Analysis of PUSTC vs. PUSC Scaffolds

PropertyPUSTC ScaffoldPUSC ScaffoldBiological Implications
Chelating AtomSulfur (polarizable)Oxygen (highly electronegative)Superior metal coordination by PUSTC
Atomic Radius100 pm73 pmEnhanced steric interactions with PUSTC
log P ValuesHigher (more lipophilic)Lower (more hydrophilic)Improved cellular uptake for PUSTC
Tyrosinase IC₅₀Sub-micromolar rangeMicromolar rangeGreater potency for PUSTC derivatives
Binding AffinityHigher binding energyModerate binding energyStronger enzyme inhibition for PUSTC
Kinetic ProfileCompetitive inhibitionCompetitive inhibitionSimilar mechanism but different efficacy

The geometric configuration (Z vs. E isomerism) significantly influences biological activity in both scaffold types. For PUSTC derivatives, the Z-configuration is thermodynamically favored and biologically active, as confirmed by proton-coupled ¹³C NMR analysis showing vicinal coupling constants (³J) of 7.5 Hz for C₄ in the active compounds. This configuration optimally positions the thiocarbonyl sulfur for copper coordination while aligning the β-phenyl ring for hydrophobic interactions within the enzyme's binding pocket. In contrast, PUSC analogues often display less pronounced geometric preferences. The introduction of bromine substituents at the 5-position of the benzylidene ring, as in (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one, further enhances activity by providing electron-withdrawing effects that increase the thiocarbonyl's electrophilicity and steric bulk that complements the tyrosinase active site topology. These structural advantages establish the PUSTC scaffold as a superior framework for developing next-generation tyrosinase inhibitors compared to traditional PUSC-based compounds [3] [6].

Emerging Applications in Multi-Target Kinase Inhibition

Beyond tyrosinase inhibition, the PUSTC scaffold demonstrates considerable potential for multi-target kinase modulation. The rhodanine core (2-thioxothiazolidin-4-one) has established applications in kinase inhibitor development due to its ability to form multiple hydrogen bonds and engage in hydrophobic interactions with conserved regions in kinase ATP-binding sites. The extended conjugation in (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one derivatives enables interactions with both the hinge region and hydrophobic pockets adjacent to the ATP-binding site in various kinases. Molecular modeling studies indicate that these compounds adopt a U-shaped configuration that simultaneously engages multiple regions of the kinase domain, potentially explaining their capacity for multi-kinase inhibition [6].

PUSTC derivatives exhibit significant antioxidant properties that complement their enzyme inhibitory activities. Compounds such as (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues demonstrate potent radical scavenging activities against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals, with IC₅₀ values comparable to established antioxidants like ascorbic acid. More importantly, they effectively reduce intracellular reactive oxygen species (ROS) and peroxynitrite (ONOO⁻) levels in cellular models. This dual functionality—kinase modulation coupled with oxidative stress mitigation—positions PUSTC-based compounds as promising candidates for treating oxidative stress-related pathologies, including inflammatory skin disorders, neurodegenerative conditions, and cancer. The brominated derivative (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one likely exhibits enhanced activity in these areas due to the electron-withdrawing bromine atom increasing the compound's electrophilicity and radical stabilization capacity [6].

The signaling pathway modulation capabilities of PUSTC derivatives represent another promising application. In B16F10 melanoma cells, these compounds suppress the expression of melanogenesis-associated proteins and genes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and microphthalmia-associated transcription factor (MITF). This downregulation occurs through inhibition of the cAMP-dependent protein kinase A (PKA) pathway and subsequent phosphorylation of the cAMP response element-binding protein (CREB). Additionally, computational studies suggest potential interactions with cyclooxygenase-2 (COX-2) mediated signaling pathways, indicating possible anti-inflammatory applications. The incorporation of the indole scaffold in certain derivatives further enhances COX-2 inhibitory effects, demonstrating how strategic structural modifications can expand the biological profile of PUSTC-based compounds [6] [7].

Table 4: Emerging Molecular Targets for PUSTC-Based Compounds

Target CategorySpecific TargetsPotential Therapeutic Applications
KinasesProtein kinase A (PKA), MAP kinasesCancer, inflammatory disorders
Oxidative Stress RegulatorsROS, peroxynitrite (ONOO⁻)Neurodegenerative diseases, aging
Transcription FactorsMicrophthalmia-associated transcription factor (MITF)Hyperpigmentation disorders
Inflammatory EnzymesCyclooxygenase-2 (COX-2)Inflammation, cancer prevention
Melanogenic EnzymesTyrosinase, TRP-1, TRP-2Skin lightening, cosmetic applications

The structural versatility of the PUSTC scaffold facilitates the development of multi-target therapeutic agents. By introducing specific substituents on the benzylidene ring—such as bromine at the 5-position—researchers can fine-tune the compound's electronic properties and steric bulk to optimize interactions with diverse biological targets. For instance, the bromine atom in (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one enhances both tyrosinase inhibition and kinase modulation by increasing the compound's electrophilicity and improving its shape complementarity with hydrophobic enzyme pockets. Similarly, the addition of lipophilic groups like cyclohexyl at the N-3 position of the rhodanine ring increases membrane permeability and extends biological half-life. These strategic modifications enable the rational design of next-generation PUSTC derivatives with balanced polypharmacology for treating complex multifactorial diseases [6].

Properties

CAS Number

1531585-55-3

Product Name

(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one

IUPAC Name

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one

Molecular Formula

C10H6BrNO2S2

Molecular Weight

316.19

InChI

InChI=1S/C10H6BrNO2S2/c11-6-1-2-7(13)5(3-6)4-8-9(15)12-10(14)16-8/h1-4,13H,(H,12,14,15)/b8-4-

InChI Key

LQDAZUXJRFEYTB-YWEYNIOJSA-N

SMILES

C1=CC(=C(C=C1Br)C=C2C(=S)NC(=O)S2)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.